Decanoyl-Arg-Val-Lys-Arg-CMK.TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoyl-Arg-Val-Lys-Arg-CMK.TFA involves the sequential coupling of amino acids to form the peptide chain, followed by the introduction of the decanoyl group and the chloromethylketone moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to assemble the peptide chain by coupling protected amino acids in a stepwise manner.
Introduction of the decanoyl group: This step involves the acylation of the N-terminal amino group with decanoic acid.
Introduction of the chloromethylketone group: This is achieved by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Automated peptide synthesizers: These machines facilitate the efficient and reproducible synthesis of the peptide chain.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Lyophilization: The purified compound is lyophilized to obtain it in a stable, solid form.
Chemical Reactions Analysis
Types of Reactions
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA primarily undergoes:
Inhibition reactions: It inhibits proteases by forming a covalent bond with the active site of the enzyme.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide chain.
Common Reagents and Conditions
Inhibition reactions: Typically involve the use of the compound in aqueous buffers at physiological pH.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the peptide bonds.
Major Products Formed
Inhibition reactions: The major product is the enzyme-inhibitor complex.
Hydrolysis: The major products are the individual amino acids and the decanoyl and chloromethylketone fragments.
Scientific Research Applications
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in the study of protease functions and their role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease dysregulation, such as cancer and viral infections.
Industry: Utilized in the development of protease inhibitors for various industrial applications
Mechanism of Action
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA exerts its effects by binding to the active site of target proteases, such as kexin. This binding involves the formation of a covalent bond between the chloromethylketone group of the inhibitor and the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from cleaving its substrates .
Comparison with Similar Compounds
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with a similar structure and mechanism of action.
Hexa-D-arginine: A synthetic furin inhibitor used for similar research purposes.
Uniqueness
Decanoyl-Arg-Val-Lys-Arg-CMK.TFA is unique due to its specific sequence and the presence of both the decanoyl and chloromethylketone groups, which confer high specificity and potency in inhibiting target proteases .
Properties
Molecular Formula |
C34H66ClN11O5 |
---|---|
Molecular Weight |
744.4 g/mol |
IUPAC Name |
N-[1-[[1-[[6-amino-1-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
InChI Key |
NHBJTTGFHCHQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl |
Origin of Product |
United States |
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